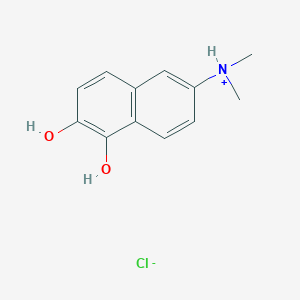
2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride is a chemical compound with the molecular formula C12H14ClNO2. It is a derivative of 2-naphthylamine, which is known for its applications in dye production and other industrial uses. This compound is characterized by the presence of two hydroxyl groups and a dimethylamino group on the naphthalene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-naphthol, which is a commercially available compound.
Dimethylation: The 2-naphthol undergoes dimethylation using dimethylamine in the presence of a catalyst such as zinc chloride.
Hydroxylation: The dimethylated product is then hydroxylated at the 5 and 6 positions using a suitable oxidizing agent like potassium permanganate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the nitro group (if present) can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and dimethylamino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A precursor in the synthesis of 2-Naphthylamine derivatives.
2-Naphthylamine: The parent compound with similar structural features.
N,N-Dimethyl-1-naphthylamine: Another derivative with different substitution patterns.
Uniqueness
2-Naphthylamine, 5,6-dihydroxy-N,N-dimethyl-, hydrochloride is unique due to the presence of both hydroxyl and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
21489-79-2 |
|---|---|
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
(5,6-dihydroxynaphthalen-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C12H13NO2.ClH/c1-13(2)9-4-5-10-8(7-9)3-6-11(14)12(10)15;/h3-7,14-15H,1-2H3;1H |
InChI Key |
RBJPRONKNIHBQZ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1=CC2=C(C=C1)C(=C(C=C2)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)


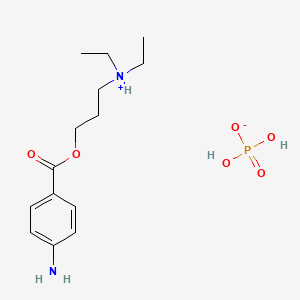
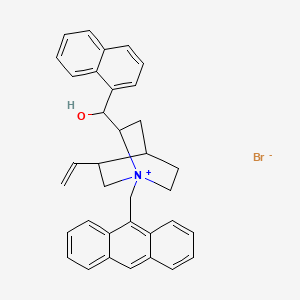
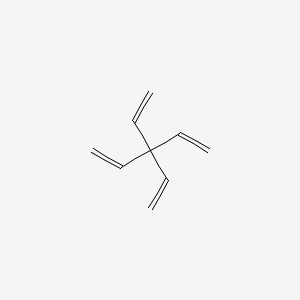
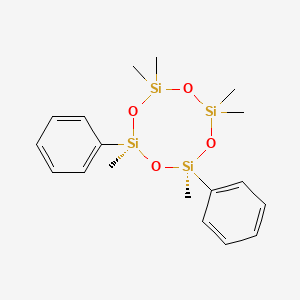
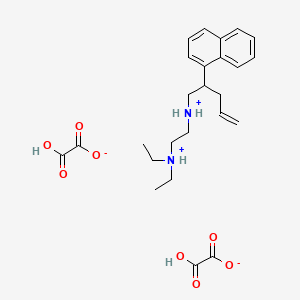
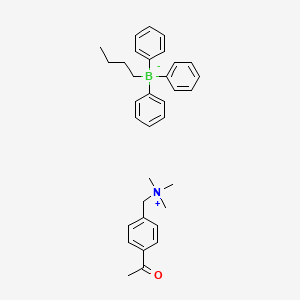
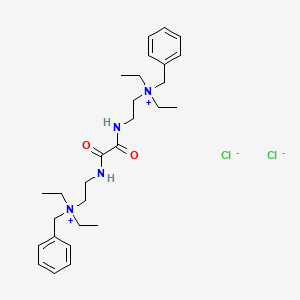
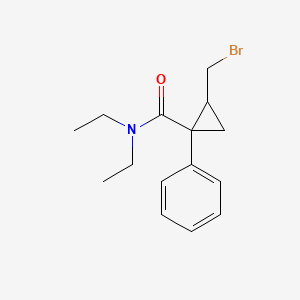
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)


